

Application Note: Quantification of Berberine in Biological Matrices by HPLC-MS/MS

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Compound of Interest

Compound Name: Berberastine

Cat. No.: B1212728

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids found in various plants, including Berberis species. It has been used in traditional medicine and is studied for its antimicrobial, anti-inflammatory, and blood sugar-regulating properties[1]. Accurate and sensitive quantification of berberine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of berberine in plasma and serum.

Principle

This method utilizes reversed-phase HPLC to separate berberine from endogenous matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, allowing for accurate quantification even at very low concentrations.

Experimental Protocols

Materials and Reagents

- Berberine hydrochloride (Reference Standard)

- Berberine-d6 or other suitable internal standard (IS)[2]
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)[3]
- Water (18.2 MΩ·cm, e.g., from a Milli-Q system)[4]
- Formic acid (LC-MS grade)[2][5]
- Ammonium formate (LC-MS grade)[1][2]
- Human or rat plasma/serum (blank)
- Ethyl acetate (for Liquid-Liquid Extraction)[5]

Instrumentation

- HPLC System: Agilent 1290 Infinity II UHPLC System or equivalent[2].
- Mass Spectrometer: AB SCIEX TRIPLE QUAD™ 5500 or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[2].
- Analytical Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 μm) or Agilent Welchrom C18[2][5].

Standard Solutions Preparation

- Stock Solutions: Prepare primary stock solutions of berberine and the internal standard (IS) at a concentration of 1 mg/mL in methanol. Store at 4°C[2].
- Working Solutions: Prepare serial dilutions of the berberine stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples[2].
- Calibration Standards & QCs: Spike blank plasma or serum with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range is 0.5-100 ng/mL[5].

Sample Preparation

Sample preparation is critical for removing proteins and other interfering substances. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Method A: Protein Precipitation (PPT)[\[2\]](#)[\[4\]](#)

- Pipette 100 μ L of plasma/serum sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
- Add 300 μ L of cold acetonitrile (or methanol) containing the internal standard.
- Vortex for 3 minutes to precipitate proteins[\[2\]](#).
- Centrifuge at 14,000 rpm for 5 minutes[\[2\]](#).
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C[\[2\]](#).
- Reconstitute the residue in 100 μ L of the mobile phase[\[2\]](#).
- Vortex, centrifuge, and inject the supernatant into the HPLC-MS/MS system[\[2\]](#).

Method B: Liquid-Liquid Extraction (LLE)[\[5\]](#)

- Pipette 100 μ L of plasma sample into a glass tube.
- Add the internal standard and 1 mL of ethyl acetate[\[5\]](#).
- Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness.
- Reconstitute the residue in 100 μ L of the mobile phase for injection.

HPLC and MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

Parameter	Condition
Column	Kinetex C18 (2.1 mm × 50 mm, 1.7 μm)[2]
Mobile Phase A	10 mM Ammonium Formate / 0.1% Formic Acid in Water[2]
Mobile Phase B	Acetonitrile[2]
Elution Mode	Isocratic: 50% A / 50% B[2]
Flow Rate	0.25 mL/min[2]
Column Temperature	35°C[2]
Injection Volume	20 μL[2]

| Autosampler Temp. | 15°C[2] |

Table 2: MS/MS Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
MRM Transition (Berberine)	m/z 336.1 → 320.0[5]
MRM Transition (IS: Berberine-d6)	m/z 342.5 → 278.0[2]
Ion Spray Voltage	5000 V[2]
Temperature	700°C[2]
Curtain Gas	30 psi[2]
Collision Gas	7 psi[2]
Nebulizer Gas (GS1)	40 psi[2]

| Heater Gas (GS2) | 50 psi[2] |

Method Validation Data

The method was validated according to bioanalytical method validation guidelines. The results are summarized below.

Table 3: Linearity and Sensitivity

Analyte	Calibration Range	LLOQ
Berberine	1 - 50 pg/mL[2]	1 pg/mL[2]
Berberine	0.5 - 100 ng/mL[5]	0.5 ng/mL[5]

| Berberine | 0.1 - 100 ng/mL | 0.1 ng/mL[3] |

Table 4: Precision and Accuracy

Analyte	QC Level	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
Berberine	Low	< 12.33%[5]	92.5 ± 4.7% [3]	< 12.33%[5]	94.3 ± 4.7% [3]
Berberine	Medium	< 12.33%[5]	94.4 ± 3.7% [3]	< 12.33%[5]	94.4 ± 3.7% [3]

| Berberine | High | < 12.33%[5] | 96.0 ± 8.4%[3] | < 12.33%[5] | 91.0 ± 8.4%[3] |

Table 5: Recovery

Analyte	QC Level	Extraction Recovery (%)
Berberine	Low	94.4 - 96.0%[3]
Berberine	Medium	94.4 - 96.0%[3]

| Berberine | High | 94.4 - 96.0%[3] |

Visualizations

The overall workflow for the quantification of berberine in biological samples is depicted below.

Caption: Workflow for Berberine Quantification by HPLC-MS/MS.

Application

This validated HPLC-MS/MS method has been successfully applied to determine the plasma concentration of berberine in pharmacokinetic studies in both rats and humans[2][3][5]. The high sensitivity, with a lower limit of quantification (LLOQ) as low as 1 pg/mL, makes it suitable for studies involving low dosage or for tracking trace levels of the compound[2][4][6].

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